Fpmpa
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Overview
Description
1- (6-Amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA) is a compound known for its antiviral properties. It is a fluorine-18 labeled analog of Tenofovir, an active metabolite commonly used in multidrug therapy for human immunodeficiency virus (HIV)-infected patients . This compound has a chiral center, and its S-isomer exhibits significantly higher antiviral activity than the R-isomer .
Preparation Methods
FPMPA can be synthesized through enantiomeric radiochemical synthesis. This involves preparing both enantiomers and confirming their antiviral activity. The synthesis of this compound in racemic, R, or S form can be achieved in a 50-minute synthesis with a yield of approximately 38% . The preparation method involves the use of a chiral precursor to incorporate fluorine-18 .
Chemical Reactions Analysis
FPMPA undergoes various chemical reactions, including substitution and radiochemical synthesis. The compound’s chiral center allows for the preparation of both enantiomers, with the S-isomer showing higher antiviral activity . Common reagents used in these reactions include fluorine-18 and chiral precursors . The major products formed from these reactions are the enantiomers of this compound, with the S-isomer being more active .
Scientific Research Applications
FPMPA has several scientific research applications, particularly in the field of antiviral therapy. It is used as a selective antiviral agent with activity against a broad spectrum of DNA viruses and retroviruses . The compound is also utilized in positron emission tomography (PET) to provide quantitative time-activity curves for various tissues . This application is crucial for understanding the tissue distribution of drugs in animal models under chronic drug treatment .
Mechanism of Action
The mechanism of action of FPMPA involves its role as an antiviral agent. The compound acts as a DNA chain terminator, inhibiting viral replication . The S-isomer of this compound exhibits higher antiviral activity due to its ability to inhibit viral replication more effectively than the R-isomer . The molecular targets and pathways involved include the inhibition of viral DNA polymerase, leading to the termination of viral DNA synthesis .
Comparison with Similar Compounds
FPMPA is compared with other acyclic nucleoside phosphonates, such as 9-(2-Phosphonylmethoxyethyl)adenine (PMEA), (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA), and (R,S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine (this compound) . These compounds share similar antiviral properties but differ in their chemical structures and specific activities. This compound is unique due to its fluorine-18 labeling and higher antiviral activity of its S-isomer .
Conclusion
This compound is a significant compound in antiviral research, particularly for its application in HIV therapy. Its unique properties, including its chiral center and fluorine-18 labeling, make it a valuable tool in understanding drug distribution and efficacy. The compound’s ability to inhibit viral replication and its higher activity in the S-isomer highlight its potential in antiviral therapy.
Properties
CAS No. |
135295-27-1 |
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Molecular Formula |
C9H13FN5O4P |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
[1-(6-aminopurin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H13FN5O4P/c10-1-6(19-5-20(16,17)18)2-15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6H,1-2,5H2,(H2,11,12,13)(H2,16,17,18) |
InChI Key |
BFZJTDBFUROXJA-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N |
Synonyms |
3-FPMPA 9-(3-fluoro-2-phosphonylmethoxypropyl)adenine |
Origin of Product |
United States |
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